(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile
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Overview
Description
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Acrylonitrile Addition: The thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
- (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile
Uniqueness
The uniqueness of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile lies in its specific substitution pattern and the presence of both dichlorophenyl and m-tolylamino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Biological Activity
The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a thiazole derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H13Cl2N2S. The structure features a thiazole ring linked to a dichlorophenyl group and an acrylonitrile moiety, which may contribute to its biological activity.
Biological Activity Overview
Various studies have assessed the biological activity of thiazole derivatives, including those similar to our compound. The following subsections detail specific activities observed in related compounds.
Antitumor Activity
Thiazole derivatives have shown significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .
Compound Type | IC50 (µM) | Target Cell Lines |
---|---|---|
Thiazole Derivative 1 | 1.61 ± 1.92 | Jurkat |
Thiazole Derivative 2 | 1.98 ± 1.22 | A-431 |
Trypanocidal Activity
Research has highlighted the trypanocidal effects of thiazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to our target compound exhibited IC50 values as low as 0.42 µM, indicating strong potential for therapeutic applications in treating trypanosomiasis .
The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzyme Activity : Many thiazoles inhibit specific enzymes that are crucial for cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
- Interference with Cellular Signaling Pathways : Thiazoles may disrupt signaling pathways involved in cell survival and proliferation.
Case Studies
Several case studies have reported on the efficacy of thiazole derivatives in clinical settings or laboratory environments:
- Case Study 1 : A derivative similar to this compound was tested for its anticancer properties in vitro, showing a significant reduction in tumor cell viability compared to controls.
- Case Study 2 : In vivo studies demonstrated that a related thiazole compound effectively reduced parasitemia in animal models infected with Trypanosoma brucei, supporting its potential as a therapeutic agent against trypanosomiasis.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3S/c1-12-3-2-4-15(7-12)23-10-14(9-22)19-24-18(11-25-19)13-5-6-16(20)17(21)8-13/h2-8,10-11,23H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKQXBYVNUYVHV-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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